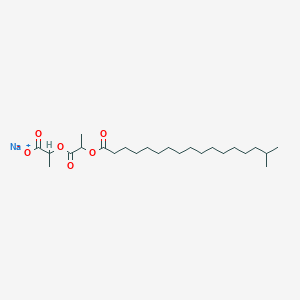
Sodium isostearoyl-2-lactylate
Übersicht
Beschreibung
Sodium isostearoyl-2-lactylate, also known as Sodium stearoyl lactylate (SSL), is a versatile food additive used to improve the mix tolerance and volume of processed foods . It is a type of commercially available lactylate . SSL is non-toxic, biodegradable, and typically manufactured using biorenewable feedstocks .
Synthesis Analysis
SSL is currently manufactured by the esterification of stearic acid with lactic acid and partially neutralized with either food-grade soda ash (sodium carbonate) or caustic soda (concentrated sodium hydroxide) . Commercial grade SSL is a mixture of sodium salts of stearoyl lactylic acids and minor proportions of other sodium salts of related acids .Molecular Structure Analysis
The molecular formula of Sodium isostearoyl-2-lactylate is C24H43NaO6 . Its average mass is 450.584 Da and its monoisotopic mass is 450.295746 Da .Chemical Reactions Analysis
A high-performance liquid chromatographic method, following saponification and derivatization with 2-nitrophenyl hydrazine, was developed for determination of lactic acid derived from sodium stearoyl lactylates (SSL) in processed foods .Physical And Chemical Properties Analysis
Sodium isostearoyl-2-lactylate appears as a white or cream-colored powder with a caramel odor . It has a density of 1.063 g/cm3 and a melting point of 49 °C . It is slightly hygroscopic, soluble in ethanol and in hot oil or fat, and dispersible in warm water .Wissenschaftliche Forschungsanwendungen
pH and Stability in Glycerol Monostearate-Water Systems
- Study Insight : SSL, when used with sodium stearate as a co-emulsifier, affects the stability of the α-gel phase in glycerol monostearate–water systems. The study highlights the role of SSL in modifying the environmental pH and the melting profiles in these systems (Wang & Marangoni, 2015).
Oleogels Structuring and Bread Application
- Study Insight : SSL acts as a gelling agent in oleogels, influencing their physical characteristics like solid fat content, oil bonding capability, and firmness. Its concentration plays a crucial role in the crystalline network formation in oleogels, which are used in food products like bread (Meng et al., 2019).
Impact on Pasting Characteristics of Starches
- Study Insight : SSL alters the pasting characteristics of various starches, such as wheat, corn, and potato. It affects parameters like gelatinization temperature and peak viscosity, thus playing a significant role in the processing and texture of starch-based products (Azizi & Rao, 2005).
Quantitative Analysis in Foods
- Study Insight : The study developed a method to quantitatively analyze SSL in food products, especially in bread and bakery items. This is crucial for ensuring that these emulsifiers are used correctly and in compliance with food safety regulations (Cucu et al., 2014).
Nutrition and Animal Feed
- Study Insight : SSL has been evaluated for its effects on broilers' development, nutrition digestibility, bacterial count in excreta, and serum lipid profiles when added to energy-reduced diets. The study suggests its potential in improving growth and nutrient digestibility in broilers (Hoque et al., 2022).
Dough Rheological Characteristics and Bread Quality
- Study Insight : SSL significantly impacts dough rheological characteristics and consequently, the quality of bread. Its interaction with other ingredients like shortening influences the overall texture and quality of bread products (Azizi & Rao, 2005).
Surfactant Properties and Monolayer Behavior
- Study Insight : SSL's behavior as a surfactant was studied through its monolayers at the air/water interface. The study provides insights into the surface-active properties of SSL, which are relevant in various industrial applications (Grigoriev et al., 2006).
Wirkmechanismus
Zukünftige Richtungen
As a food additive, Sodium isostearoyl-2-lactylate has a wide range of applications due to its emulsifying and stabilizing properties. Its use is expected to continue in the food industry, and potential new uses may be explored in other industries due to its biodegradable nature and the fact that it is typically manufactured using biorenewable feedstocks .
Eigenschaften
IUPAC Name |
sodium;2-[2-(16-methylheptadecanoyloxy)propanoyloxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O6.Na/c1-19(2)17-15-13-11-9-7-5-6-8-10-12-14-16-18-22(25)29-21(4)24(28)30-20(3)23(26)27;/h19-21H,5-18H2,1-4H3,(H,26,27);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSNFLMXYRQNAF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43NaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042405 | |
| Record name | Sodium isostearoyl-2-lactylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium isostearoyl-2-lactylate | |
CAS RN |
66988-04-3, 94109-51-0 | |
| Record name | Sodium isostearoyl lactylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066988043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2-((2-((16-methylheptadecanoyl)oxy)propionyl)oxy)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isooctadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium isostearoyl-2-lactylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl isooctadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium 2-[[2-[(16-methylheptadecanoyl)oxy]propionyl]oxy]propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ISOSTEAROYL LACTYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8730J0D3EV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






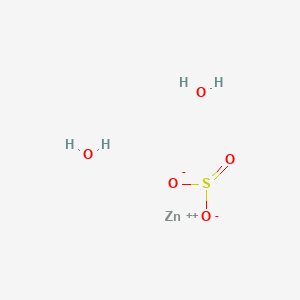
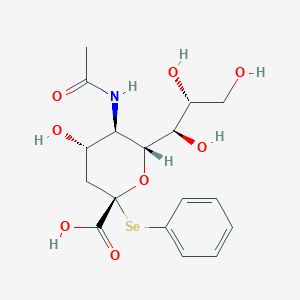

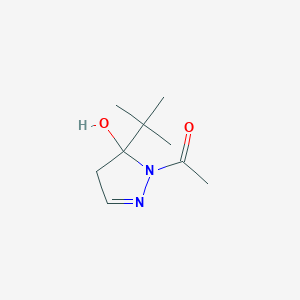

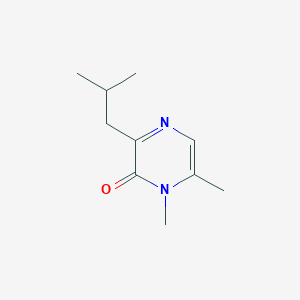

![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide](/img/structure/B148077.png)


